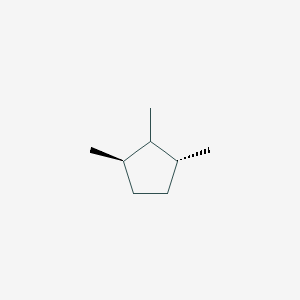
(1R,3R)-1,2,3-trimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-1,2,3-trimethylcyclopentane is an organic compound that belongs to the class of cycloalkanes. It is a stereoisomer with three methyl groups attached to a cyclopentane ring. The specific configuration of the compound is denoted by the (1R,3R) notation, indicating the spatial arrangement of the substituents around the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,3-trimethylcyclopentane can be achieved through various methods. One common approach involves the catalytic hydrogenation of 1,2,3-trimethylcyclopentene. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic reactors. The process would include the hydrogenation of 1,2,3-trimethylcyclopentene in the presence of a suitable catalyst, followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-1,2,3-trimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclopentanes.
Applications De Recherche Scientifique
(1R,3R)-1,2,3-trimethylcyclopentane has various applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-1,2,3-trimethylcyclopentane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-1,2,3-trimethylcyclopentane: A stereoisomer with a different spatial arrangement of methyl groups.
1,2,3-trimethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
1,2,4-trimethylcyclopentane: A structural isomer with the methyl groups in different positions.
Uniqueness
(1R,3R)-1,2,3-trimethylcyclopentane is unique due to its specific stereochemistry, which can influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects and developing stereoselective reactions.
Propriétés
Numéro CAS |
15890-40-1 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(1S,3S)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
VCWNHOPGKQCXIQ-BQBZGAKWSA-N |
SMILES |
CC1CCC(C1C)C |
SMILES isomérique |
C[C@H]1CC[C@@H](C1C)C |
SMILES canonique |
CC1CCC(C1C)C |
Synonymes |
cis-1,2,trans-1,3-1,2,3-Trimethyl-cyclopentane; (1α,2α,3β)-1,2,3-Trimethyl-cyclopentane |
Pression de vapeur |
32.0 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















